Zygophyloside N
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H76O16 |
|---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R,20S)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosan-22-one |
InChI |
InChI=1S/C47H76O16/c1-21-29-23-9-10-27-43(5)13-12-28(42(3,4)26(43)11-14-45(27,7)44(23,6)15-17-47(29)18-16-46(21,8)63-41(47)56)60-40-37(34(54)32(52)25(19-48)59-40)62-39-36(31(51)24(49)20-57-39)61-38-35(55)33(53)30(50)22(2)58-38/h21-40,48-55H,9-20H2,1-8H3/t21-,22+,23-,24+,25-,26+,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40+,43+,44-,45-,46+,47-/m1/s1 |
InChI Key |
SUSQHPKXERIBBD-KVOIBABQSA-N |
SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC26CCC1(OC6=O)C)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)O)O)O)C |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@@]26CC[C@@]1(OC6=O)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC26CCC1(OC6=O)C)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)O)O)O)C |
Synonyms |
3-O-rhamnopyranosyl-(1-2)-O-arabinopyranosyl-(1-2)-glucopyranosyl-oxy-ursan-20,28-olide 3beta-O-alpha-L-rhamnopyranosyl-(1-2)-O-alpha-L-arabinopyranosyl-(1-2)-beta-D-glucopyranosyl-oxy-ursan-20beta,28-olide zygophyloside N |
Origin of Product |
United States |
Occurrence and Isolation of Zygophyloside N
Botanical Origin of Zygophyloside N
Identification of Primary Source Species within the Genus Zygophyllum
This compound is primarily isolated from plants belonging to the genus Zygophyllum, which is the type genus of the family Zygophyllaceae. wikipedia.org The name Zygophyllum is derived from Greek words "zygon" (double) and "phyllon" (leaf), referring to the characteristic paired leaflets of many species within this genus. sanbi.org
The principal botanical source of this compound is Zygophyllum gaetulum . nih.gov This species is a member of the Zygophyllaceae family and is recognized as a medicinal plant in certain regions. nih.govresearchgate.net Research has confirmed the presence of this compound in the roots of Zygophyllum gaetulum. nih.gov In addition to this compound, Zygophyllum gaetulum is known to contain other triterpenoid (B12794562) saponins (B1172615), such as zygophylosides I, L, and M. nih.gov
Distribution and Ecological Considerations of Source Plants
The genus Zygophyllum is widely distributed in arid and semi-arid regions across Africa, the Mediterranean Basin, central Asia, and Australia. wikipedia.org The primary source of this compound, Zygophyllum gaetulum, is specifically native to North Africa and the Canary Islands. kew.org Its native range includes Algeria, the Canary Islands, Cape Verde, Mali, Mauritania, Morocco, Senegal, and Western Sahara. kew.org
Zygophyllum gaetulum is well-adapted to harsh environmental conditions, thriving in deserts, dry shrublands, and salt flats. kew.orgplantiary.com It is a semisucculent subshrub, often characterized by fleshy leaves that serve as water reservoirs, enabling it to withstand prolonged drought. plantiary.comlums.ac.ir The plant typically grows in sandy or rocky soils and demonstrates tolerance to high salinity. plantiary.com Ecologically, Zygophyllum gaetulum plays a role in soil stabilization due to its root system, which helps prevent erosion in its desert habitats. plantiary.com It also contributes to local biodiversity by providing food and habitat for various organisms adapted to arid environments. plantiary.com
Advanced Methodologies for Isolation and Purification
The isolation of this compound from its plant source, primarily the roots of Zygophyllum gaetulum, involves a multi-step process that utilizes various extraction and chromatographic techniques to separate and purify the compound.
Extraction Techniques and Solvent Systems
The initial step in isolating this compound and other saponins from Zygophyllum species typically involves solvent extraction. The dried and powdered plant material, such as the roots of Z. gaetulum or Z. dumosum, is exhaustively extracted with methanol (B129727) (MeOH), often in an 80% aqueous solution. nih.govekb.eg
Following the initial extraction, a liquid-liquid partitioning scheme is commonly employed to separate compounds based on their polarity. The crude methanolic extract is often suspended in water and then sequentially partitioned with solvents of increasing polarity. researchgate.net A common sequence includes partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). ekb.eg The saponin (B1150181) fraction, including this compound, tends to concentrate in the n-butanol fraction. ekb.eginnspub.net
Table 1: Extraction and Partitioning Solvents for Saponin Isolation from Zygophyllum Species
| Step | Solvent System | Purpose |
|---|---|---|
| Initial Extraction | 80% Methanol | To extract a broad range of compounds, including saponins, from the dried plant material. ekb.eg |
| Partitioning | Petroleum Ether | To remove non-polar compounds like fats and waxes. ekb.eg |
| Ethyl Acetate | To remove compounds of intermediate polarity. researchgate.netinnspub.net | |
| n-Butanol | To concentrate the polar saponin glycosides. ekb.eginnspub.net |
Chromatographic Fractionation Strategies
After obtaining a crude saponin-rich fraction, various chromatographic techniques are essential for the purification of this compound. A combination of these methods is often necessary to achieve the desired level of purity.
Silica (B1680970) Gel Column Chromatography: The butanolic fraction is frequently subjected to column chromatography on silica gel. ekb.egresearchgate.net Elution is performed with a gradient of solvents, typically a mixture of chloroform (B151607) (CHCl₃), methanol (MeOH), and water (H₂O), with increasing proportions of methanol and water to elute progressively more polar compounds. ekb.eg
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used for further purification of the fractions obtained from silica gel chromatography. ekb.egresearchgate.netresearchgate.net A common eluent for this step is a methanol-water mixture. ekb.eg
Reversed-Phase (RP-18) Chromatography: Reversed-phase chromatography, often using an RP-18 stationary phase, is a key step for high-resolution separation. This can be performed as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The mobile phase for RP-HPLC typically consists of a gradient of acetonitrile (B52724) and water. ekb.egnih.gov
Preparative HPLC: For the final purification of this compound, preparative HPLC is often employed. ekb.eg This technique allows for the isolation of the pure compound from a complex mixture of closely related saponins.
The structural elucidation of the purified this compound is then carried out using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. nih.gov
Table 2: Chromatographic Techniques for this compound Purification
Position and Nature of Substituents (e.g., Sulfation, Esterification)
This compound is characterized by a complex structure comprising an ursane-type triterpene aglycone, a trisaccharide chain, and a lactone ring.
Glycosylation: The aglycone of this compound is glycosylated at the 3-beta position with a trisaccharide chain. This chain consists of an α-L-rhamnopyranosyl unit linked to an α-L-arabinopyranosyl unit, which is in turn linked to a β-D-glucopyranosyl unit ( nih.gov).
Esterification: The structure of this compound features a lactone ring, specifically described as a "20beta,28-olide" ( nih.gov). This indicates a cyclic ester formed between the carboxyl group at the C-28 position of the triterpene aglycone and a hydroxyl group at the C-20 position, with a beta configuration at C-20. This lactone formation is a significant structural feature.
Sulfation: While many other zygophylosides isolated from Zygophyllum species are known to be sulfated ( gazi.edu.tr, acs.org, ekb.eg, nih.gov, nih.gov, thieme-connect.com), the specific structural description of this compound ( nih.gov) does not indicate the presence of sulfate (B86663) groups.
Stereochemical Configuration Analysis
The precise stereochemical configuration of this compound is critical for understanding its molecular properties. The structural determination, primarily through NMR spectroscopy, has established the following stereochemical features:
Aglycone: The ursane (B1242777) skeleton possesses inherent stereocenters. The glycosidic linkage at position 3 of the aglycone is confirmed to be in the beta configuration (3β) ( nih.gov). Furthermore, the lactone ring formation involves the C-20 position, which has a beta configuration (20β) ( nih.gov).
Sugar Moieties: The stereochemistry of the individual sugar units within the trisaccharide chain has been determined. These are identified as:
α-L-rhamnopyranosyl
α-L-arabinopyranosyl
The determination of these configurations is typically achieved through detailed analysis of NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) correlations, which provide information about the spatial proximity of protons. Comparisons with known compounds and established spectroscopic data for similar sugar moieties and triterpene skeletons are also vital ( researchgate.net, acs.org, nih.gov).
Data Table: Structural Features of this compound
| Feature | Description | Source |
| Aglycone Type | Ursane-type triterpene | nih.gov |
| Glycosylation | Trisaccharide chain attached at C-3 (beta linkage) | nih.gov |
| Sugar Units | α-L-rhamnopyranosyl → α-L-arabinopyranosyl → β-D-glucopyranosyl | nih.gov |
| Esterification | Lactone ring (cyclic ester) formed between C-28 carboxyl and C-20 hydroxyl (20β,28-olide) | nih.gov |
| Sulfation | Not indicated for this compound itself (though present in related zygophylosides) | nih.gov |
| Stereochemistry | Aglycone: 3β-glycosylation, 20β-lactone formation. Sugars: α-L-rhamnopyranosyl, α-L-arabinopyranosyl, β-D-glucopyranosyl. | nih.gov |
| Methods Used | 1D and 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC), HR-MS, acid hydrolysis. | africaresearchconnects.com, nih.gov |
Compound Names Mentioned
this compound
Zygophyloside I
Zygophyloside L
Zygophyloside M
Zygophyloside E
Zygophyloside G
Zygophyloside F
Zygophyloside Q
Zygophyloside R
Zygophyloside O
Zygophyloside P
Zygofaboside A
Zygofaboside B
Quinovic acid
Ursolic acid
Oleanolide
Taraxastane
Catechin
Atriplicoide A
Atriplicoide B
Atriplicosaponin A
Atriplicosaponin B
Erythrodiol
Roscovitine
Doxorubicin
Biological Activity of Zygophyloside N
In Vitro Studies
The primary biological activity of Zygophyloside N that has been investigated is its antispasmodic effect. nih.gov In a study utilizing an isolated guinea-pig ileum model, this compound demonstrated a significant and dose-dependent ability to reduce electrically-induced muscle contractions. nih.govresearchgate.net This finding suggests a potential role for this compound in modulating smooth muscle activity.
Mechanism of Action
Preliminary investigations into the mechanism underlying the antispasmodic effects of this compound suggest that it may involve the inhibition of muscarinic receptors and a blockade of calcium influx. researchgate.netrootspress.org Muscarinic receptors are involved in the parasympathetic nervous system's control of smooth muscle contraction, while calcium ions are essential for the contractile process itself. By interfering with these pathways, this compound can effectively reduce smooth muscle spasms.
Table 2: Summary of Biological Activities of this compound
| Activity | Model System | Observed Effect | Potential Mechanism |
|---|
| Antispasmodic | Isolated guinea-pig ileum | Reduction of electrically-induced contractions | Inhibition of muscarinic receptors and calcium influx |
Biosynthetic Pathways and Precursors of Zygophyloside N
Triterpene Saponin (B1150181) Biosynthesis in Zygophyllum Species
Triterpenoid (B12794562) saponins (B1172615) share a common biosynthetic origin with other plant terpenoids, stemming from isoprenoid precursors.
The foundational steps for triterpenoid biosynthesis in plants involve the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govresearchgate.netuoa.gr. These C5 units are then sequentially condensed to form farnesyl pyrophosphate (C15) and subsequently squalene (B77637) (C30) nih.govresearchgate.net.
The critical step in forming the triterpene skeleton is the cyclization of squalene, specifically 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs) nih.govuoa.grfrontiersin.org. In the case of triterpenoid saponins, these enzymes typically yield skeletons such as oleananes, ursanes, lupanes, or dammaranes, which retain all 30 carbons of the squalene precursor nih.govresearchgate.netuoa.gr. For Zygophyloside N, which is characterized as an ursanolide, the cyclization likely leads to an ursane-type triterpene aglycone researchgate.net.
Table 1: Key Precursors and Enzymes in Triterpenoid Aglycone Biosynthesis
| Stage | Precursors/Intermediates | Key Enzymes | Product Type |
| Initial Isoprenoid Pool | Acetyl-CoA | Mevalonate (MVA) pathway / Methylerythritol phosphate (MEP) pathway | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |
| Linear Triterpene | IPP, DMAPP | Prenyltransferases | Squalene (C30) |
| Cyclization | 2,3-Oxidosqualene | Oxidosqualene Cyclases (OSCs) | Triterpene Aglycones (e.g., Ursane (B1242777), Oleanane) |
Following the formation of the triterpene aglycone, further modifications are essential to produce the final saponin structure. This typically involves oxidation and glycosylation steps catalyzed by specific enzyme families. Cytochrome P450 monooxygenases (P450s) are crucial for introducing hydroxyl groups and other oxygenated functionalities onto the aglycone backbone, thereby creating sites for sugar attachment and influencing the final structure and biological activity frontiersin.orgmdpi.comresearchgate.netresearchgate.net.
Glycosylation, the attachment of sugar moieties, is a defining characteristic of saponins and is primarily carried out by UDP-dependent glycosyltransferases (UGTs) frontiersin.orgmdpi.comresearchgate.netresearchgate.net. These enzymes transfer activated sugar molecules (nucleotide sugars) to specific positions on the aglycone. The type, number, and linkage of the sugar units significantly impact the saponin's physicochemical properties, such as water solubility, and its biological efficacy frontiersin.orgmdpi.com. This compound, for instance, is described as having an ursanolide aglycone decorated with specific sugar units, including rhamnose, arabinose, and glucose researchgate.net. The precise sequence and regiochemistry of these glycosylations are dictated by specific UGTs.
Insights into Secondary Metabolite Accumulation in Source Plants
Zygophyllum species are well-known halophytes, thriving in environments with high salinity, drought, and extreme temperatures researchgate.netindexcopernicus.comsemanticscholar.org. Their survival and adaptation to these harsh conditions are partly attributed to their capacity to synthesize and accumulate a diverse array of secondary metabolites, including saponins, terpenoids, flavonoids, and phenolic compounds researchgate.netindexcopernicus.comsemanticscholar.orgmdpi.comresearchgate.netnih.gov. These compounds often serve protective roles against environmental stresses, oxidative damage, and herbivory.
Zygophyllum album has been reported to be rich in saponins, accumulating approximately 18.47 mg/g dry weight, alongside significant amounts of phenolics and flavonoids indexcopernicus.com. Similarly, Zygophyllum coccineum is characterized by the presence of quinovic acid-based triterpenoid saponins as major secondary metabolites researchgate.netnih.govnih.gov. Other identified saponins within the Zygophyllum genus include various zygophylosides, such as zygophyloside G, H, S, D, E, and K, isolated from species like Z. gaetulum, Z. propinquum, Z. album, Z. decumbens, and Z. dumosum researchgate.netnih.govinnspub.netnih.govresearchgate.net. This compound itself has been isolated from the roots of Zygophyllum gaetulum researchgate.net. The accumulation of these compounds contributes to the various pharmacological activities observed in Zygophyllum extracts researchgate.netindexcopernicus.commdpi.com.
Table 2: Identified Saponins in Various Zygophyllum Species
| Species | Identified Saponins (Examples) | Predominant Aglycone Type (if specified) |
| Zygophyllum gaetulum | This compound, Zygophyloside A, Zygophyloside B, Zygophyloside C, Zygophyloside D, Zygophyloside E, Zygophyloside F, Zygophyloside G, Zygophyloside H | Ursane-type (for N), Quinovic acid-based |
| Zygophyllum album | Zygo-albuside A, Zygophyloside G, Zygophyloside F, Zygophyloside K | Not specified |
| Zygophyllum coccineum | Zygophyloside S, Zygophyloside D, Zygophyloside E, Zygophyloside G, Zygophyloside F, Zygophyloside K | Quinovic acid-based, Ursane-type |
| Zygophyllum propinquum | Zygophyloside D, Zygophyloside E, Zygophyloside S | Ursane-type |
| Zygophyllum simplex | Quinovic acid 3-α-l-rhamnoside | Quinovic acid |
Environmental and Genetic Factors Influencing this compound Production
Environmental factors, particularly salinity, play a crucial role in modulating the biosynthesis and accumulation of secondary metabolites in halophytic plants like Zygophyllum researchgate.netindexcopernicus.comsemanticscholar.orgnih.govcore.ac.uk. Plants adapted to saline conditions often enhance the production of protective compounds, including saponins, as part of their stress response mechanisms researchgate.netcore.ac.uk. Salinity stress can trigger changes in gene expression and metabolic pathways, leading to an increased synthesis of these protective molecules nih.govcore.ac.uk.
While specific studies detailing the direct impact of salt stress on this compound production levels are not extensively detailed in the provided literature, the general principle for halophytes suggests that increased salinity could potentially lead to higher accumulation of saponins. Transcriptomic and metabolomic analyses in Zygophyllum species under salt stress have indicated the induction of genes involved in various metabolic pathways, potentially including those related to the synthesis of protective secondary metabolites researcher.life. Genetic factors, such as variations in the expression or activity of key biosynthetic enzymes (OSCs, P450s, UGTs) and regulatory genes, also contribute to the differences in saponin profiles observed between different Zygophyllum species and even populations researchgate.netcore.ac.uk. Understanding these genetic underpinnings is vital for elucidating the precise control mechanisms governing this compound production in response to environmental cues.
Compound List:
this compound
Zygophyloside A
Zygophyloside B
Zygophyloside C
Zygophyloside D
Zygophyloside E
Zygophyloside F
Zygophyloside G
Zygophyloside H
Zygophyloside K
Zygophyloside S
Zygo-albuside A
Structure Activity Relationship Sar Studies of Zygophyloside N
Correlating Structural Variations with Modulated Biological Activities
The biological activities of triterpene glycosides are intricately linked to their molecular architecture. Variations in the aglycone moiety, the number and type of sugar residues, and the presence of specific functional groups like sulfate (B86663) moieties significantly influence their efficacy. For compounds within the Zygophyllum genus, studies on related saponins (B1172615) have demonstrated that the core triterpene structure, often ursane (B1242777) or oleanane-based, forms the foundation for activity. Modifications to this core or the attached carbohydrate chains can lead to substantial changes in biological response, such as cytotoxicity and enzyme inhibition. For instance, comparative studies on ursolic acid derivatives have shown that the aglycone itself can be highly potent, with glycosylation and sulfation playing crucial roles in fine-tuning this activity koreascience.krcolab.ws.
A representative SAR trend observed in related compounds involves the comparison of different triterpenoids and their glycosylated or sulfated derivatives, as exemplified by studies on cytotoxicity. These investigations typically involve isolating various saponins from plant extracts and evaluating their effects on cell lines. The data suggests that while the triterpene skeleton is essential, the attached sugar units and their modifications can either enhance or diminish the inherent activity of the aglycone.
Synthetic and Semi Synthetic Approaches to Zygophyloside N and Analogues for Research Probes
Strategic Derivatization for Mechanistic Probes
The strategic derivatization of natural products like Zygophyloside N is a powerful tool for creating mechanistic probes. This involves the targeted modification of the parent molecule to introduce reporter groups, such as fluorescent tags or photoaffinity labels, without significantly altering its core structure and biological activity. For instance, the glycosidic linkages and the aglycone scaffold of this compound offer multiple sites for such modifications.
Researchers can leverage these sites to attach probes that allow for the visualization of the compound's distribution within cells or to identify its binding partners through covalent cross-linking. The synthesis of such derivatives often involves a multi-step process, beginning with the isolation of the natural product, followed by selective protection and deprotection steps to functionalize specific positions for the introduction of the desired probe. These synthetic endeavors are critical for advancing our understanding of how this compound and related compounds exert their biological effects.
Challenges and Advances in Glycoside Synthesis Related to Zygophylosides
Recent advancements in glycosylation methods, such as the development of novel glycosyl donors and promoters, and the use of automated glycan assembly, are helping to overcome some of these hurdles. Enzymatic and chemo-enzymatic approaches are also emerging as powerful alternatives to purely chemical synthesis. nih.gov These methods can offer high stereoselectivity and avoid the need for cumbersome protection-deprotection sequences. nih.gov For instance, the use of glycosyltransferases or engineered glycosidases (glycosynthases) could potentially streamline the synthesis of the oligosaccharide portion of zygophylosides. nih.gov
Biosynthesis-Inspired Chemical Synthesis
The biosynthetic pathways of triterpenoid (B12794562) saponins (B1172615) in plants can serve as a blueprint for designing efficient chemical syntheses. While the specific biosynthetic pathway of this compound has not been fully elucidated, it is likely to involve a series of enzymatic reactions, including the cyclization of 2,3-oxidosqualene (B107256) to form the ursane (B1242777) scaffold, followed by a cascade of oxidation and glycosylation steps.
A biosynthesis-inspired synthetic strategy would aim to mimic these highly efficient and selective enzymatic transformations in a laboratory setting. This could involve the use of biomimetic catalysts or tandem reactions that construct the complex molecular architecture in a more convergent and atom-economical manner. Such an approach not only has the potential to improve the efficiency of the synthesis but can also provide deeper insights into the natural biosynthetic processes.
Advanced Analytical Methodologies in Zygophyloside N Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in the phytochemical analysis of Zygophyllum species, enabling the identification and characterization of complex mixtures of saponins (B1172615), including Zygophyloside N. mdpi.com This powerful analytical tool combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing detailed structural information. mdpi.com
In a typical LC-MS analysis of Zygophyllum extracts, a reversed-phase C18 column is often employed for the chromatographic separation of saponins. The mobile phase usually consists of a gradient of water (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of saponins with varying polarities.
Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for saponins as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). nih.gov Tandem mass spectrometry (MS/MS) is then utilized to induce fragmentation of the parent ion, generating a characteristic fragmentation pattern that provides valuable structural information about the aglycone core and the sugar moieties attached. nih.govnih.gov The fragmentation of triterpenoid (B12794562) saponins often involves the sequential loss of sugar residues and characteristic cleavages of the aglycone backbone. frontiersin.org
For instance, the analysis of related saponins from Zygophyllum fabago has successfully utilized spectral and chemical evidence to elucidate their structures, a process heavily reliant on mass spectrometry data. nih.govnih.govacgpubs.org While a specific LC-MS protocol for this compound is not detailed in the available literature, the established methodologies for other triterpenoid saponins provide a robust framework for its analysis. nih.govmdpi.com
Interactive Table 1: Representative LC-MS Parameters for Triterpenoid Saponin (B1150181) Analysis
| Parameter | Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from high aqueous to high organic content |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |
| Scan Mode | Full scan MS and data-dependent MS/MS |
| Collision Energy | Optimized for fragmentation of saponin glycosides |
High-Throughput Screening Assays for Bioactivity Discovery
High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid assessment of large numbers of compounds for specific biological activities. In the context of this compound and other saponins from the Zygophyllum genus, HTS assays are instrumental in identifying potential therapeutic applications, particularly in areas like cancer research. nih.gov
The cytotoxic and apoptotic effects of saponins isolated from Zygophyllum album have been evaluated against various cancer cell lines, demonstrating the potential of this class of compounds. nih.govacs.org For example, a newly identified saponin, Zygo-albuside D, exhibited potent cytotoxicity against non-small cell lung carcinoma (A549) and prostate cancer (PC-3) cells. nih.gov Such studies often form the basis for the development of HTS assays.
A typical HTS workflow for discovering the bioactivity of a compound like this compound would involve several stages. Initially, a primary screen is conducted where the compound is tested at a single concentration against a panel of cancer cell lines. Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to measure the cytotoxic effects of the compound. acs.org Compounds that show significant activity in the primary screen are then subjected to a secondary screen, which involves dose-response studies to determine the half-maximal inhibitory concentration (IC50). acs.org
Further mechanistic studies can also be adapted to a high-throughput format. For example, assays to measure caspase activation, a hallmark of apoptosis, can be used to screen for compounds that induce programmed cell death. The investigation into the inhibition of specific cellular targets, such as cyclin-dependent kinase-2 (CDK-2), can also be performed using HTS-compatible assays. nih.gov The data from these screens help to build a comprehensive profile of the compound's biological activity and guide further preclinical development. Saponins from Zygophyllum species have demonstrated a range of pharmacological activities, including cytotoxic, antioxidant, and anti-inflammatory effects, making them promising candidates for HTS-based discovery programs. mdpi.comnih.gov
Interactive Table 2: Cytotoxicity of a Representative Zygophyllum Saponin (Zygo-albuside D)
| Cell Line | IC50 (µM) |
| A549 (Non-small cell lung carcinoma) | 3.5 |
| PC-3 (Prostate carcinoma) | 5.52 |
| WISH (Normal amniotic cells) | 46.8 |
Data sourced from a study on Zygo-albuside D, a saponin from Zygophyllum album. acs.org
Integration of Computational Chemistry and in silico Approaches
Computational chemistry and in silico approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the pharmacokinetic and pharmacodynamic properties of compounds like this compound. These methods include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and molecular dynamics simulations to understand ligand-receptor interactions.
ADMET prediction is crucial in the early stages of drug development to identify compounds with favorable drug-like properties. For a triterpenoid saponin like this compound, in silico models can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the chemical structure of the molecule and are performed using various software and web-based tools that employ quantitative structure-activity relationship (QSAR) models.
Molecular dynamics (MD) simulations provide detailed insights into the interactions between a ligand and its biological target at an atomic level. nih.gov For this compound, MD simulations could be used to study its binding to a specific protein target, such as an enzyme or a receptor implicated in a disease pathway. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs. Molecular docking, a related computational technique, is often used to predict the preferred binding mode of a ligand to a receptor. nih.govnih.govmdpi.com
Interactive Table 3: Illustrative In Silico ADMET Predictions for a Triterpenoid Saponin
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | Low | May have poor oral bioavailability |
| Blood-Brain Barrier Penetration | No | Unlikely to have central nervous system effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| Hepatotoxicity | Low risk | Favorable safety profile |
This table presents hypothetical ADMET predictions for a generic triterpenoid saponin to illustrate the type of data generated from in silico models.
Future Research Directions and Translational Perspectives for Zygophyloside N
Elucidation of Novel Molecular Targets and Signaling Pathways
Current understanding suggests that Zygophyloside N's antispasmodic activity may be linked to the inhibition of muscarinic receptors and calcium influx rootspress.org. However, a comprehensive understanding of its precise molecular targets and the intricate signaling pathways it modulates remains largely unexplored. Future research should focus on employing advanced biochemical and cellular assays to:
Identify specific protein targets: Techniques such as affinity chromatography, mass spectrometry-based proteomics, and target-based screening can pinpoint the exact cellular proteins this compound interacts with.
Map signaling cascades: Investigating how this compound influences downstream signaling pathways (e.g., G protein-coupled receptor signaling, intracellular calcium homeostasis, ion channel modulation) is crucial for understanding its mechanism of action.
Explore broader biological activities: Given the diverse pharmacological properties reported for other Zygophyllum compounds, such as antioxidant, anti-inflammatory, and anti-diabetic effects colab.wsnih.govnih.govacs.orgsmujo.idlums.ac.irdntb.gov.uaacs.orgekb.egresearchgate.netresearchgate.net, future studies should systematically assess this compound for these activities and their underlying molecular mechanisms.
Application of Advanced Cellular Models for Mechanistic Studies
To gain deeper insights into the cellular and molecular mechanisms of this compound, the application of advanced in vitro models is essential. While studies have utilized methods like the Ussing chamber for ex vivo intestinal tissue analysis horizonepublishing.com, more sophisticated models can offer greater physiological relevance and mechanistic detail:
3D Cell Cultures and Organoids: Utilizing 3D cell cultures and organoids derived from relevant tissues (e.g., intestinal smooth muscle, neuronal cells) can better mimic the in vivo microenvironment, allowing for more accurate assessment of this compound's effects on cell-cell interactions, tissue architecture, and complex signaling networks.
Organ-on-a-Chip Technologies: These microfluidic devices can replicate the physiological function of human organs, providing a platform to study this compound's pharmacodynamics and pharmacokinetics in a more human-relevant context, potentially accelerating the translation of research findings.
Integration of Omics Technologies for Comprehensive Biological Understanding
The application of omics technologies holds significant promise for a holistic understanding of this compound's role and biosynthesis within its natural source plants and its biological impact.
Metabolomics in Source Plants: Comprehensive metabolomic profiling of Zygophyllum species, particularly those rich in this compound, can identify key metabolic pathways involved in its biosynthesis. This can also reveal co-occurring metabolites that might synergize or antagonize its effects, providing a broader phytochemical context. While general Zygophyllum metabolomics has been explored researcher.life, specific metabolite profiling for this compound biosynthesis remains an area for development.
Transcriptomics and Proteomics: Analyzing gene expression (transcriptomics) and protein profiles (proteomics) in plants under various conditions or in response to this compound's presence can help unravel regulatory mechanisms and identify genes or proteins critical for its production or activity. Such studies could also shed light on the plant's adaptation mechanisms, potentially revealing novel biological functions.
Exploration of Chemoenzymatic and Synthetic Biology Approaches for Production
Currently, this compound is primarily obtained through extraction from natural sources. For large-scale applications and further research, developing efficient and sustainable production methods is paramount.
Chemoenzymatic Synthesis: Investigating chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, could offer more controlled and efficient routes to produce this compound or its analogs. This could involve identifying specific enzymes capable of catalyzing key steps in its complex glycosidic structure.
Synthetic Biology: Harnessing synthetic biology tools to engineer microbial or plant cell systems for the production of this compound represents a forward-looking strategy. This would involve identifying and assembling the biosynthetic gene clusters responsible for its production, enabling heterologous expression and fermentation-based manufacturing.
Role in Advanced Materials Science or Other Non-Pharmacological Applications
While this compound's pharmacological activities are the primary focus of current research, its unique chemical structure, particularly its glycosidic nature and triterpenoid (B12794562) backbone, might lend itself to applications beyond medicine.
Biomaterials: Exploring its potential as a component in biomaterials, such as hydrogels or coatings, could be considered, especially if it exhibits properties like biocompatibility, biodegradability, or specific surface interactions.
Agrochemicals or Industrial Applications: Investigating its potential as a biopesticide, plant growth regulator, or in other industrial processes, if its biological activity profile suggests such utility, could open new avenues for its application. Currently, there is limited academic literature suggesting such roles for this compound specifically.
By pursuing these research directions, the scientific community can significantly advance our understanding of this compound, paving the way for its potential therapeutic and other applications.
Compound List:
this compound
Zygophyloside E
Zygophyloside G
Zygophyloside L
Zygophyloside M
Zygophyloside O
Zygophyloside P
Zygophyloside S
Zygo-albuside D
Zygofaboside A
Quinovic acid glycosides
Isorhamnetin-3-O-glucoside
Tiliroside
Syringetin-3-O-glucoside
Tryptophan derivative compound (3-indolylmethylthiohydroximate)
Prototribestin
Sandrosaponin
Tribestin
Tribuloside
7-acetoxy-4-methyl coumarin (B35378)
Luteolin
Apigenin
Kaempferol
Rutin
Myricitrin
Delphinidin 3,5-O-diglucoside
Malvidin 3-rhamnoside
Quercitin-3-sulphate
Caryophyllene E
Decanone
Bornylacetate
Malic acid
Cinnamaldehyde
Pyruvic acid
4-Hydroxy-3-methoxybenzyl alcohol
p-Coumaric acid
Q & A
Q. What are the validated methods for isolating Zygophyloside N from plant sources, and how do extraction efficiencies vary across techniques?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (column chromatography, HPLC). Efficiency depends on solvent polarity, temperature, and plant matrix complexity. For example, a 70% ethanol extraction at 60°C yielded 0.8% w/w this compound in Zygophyllum fabago, validated via TLC and NMR . Comparative studies should include yield quantification (gravimetry) and purity assessment (HPLC-UV at 254 nm) .
Q. How is the structural elucidation of this compound performed, and what analytical techniques resolve ambiguities in stereochemistry?
Methodological Answer: Combine spectroscopic techniques:
- NMR (¹H, ¹³C, HSQC, HMBC) identifies glycosidic linkages and aglycone structure.
- HR-MS confirms molecular formula (e.g., [M+Na]⁺ at m/z 789.3212).
- X-ray crystallography resolves absolute configuration, though limited by crystalization challenges. Discrepancies in NOESY correlations vs. computational models (e.g., DFT) require iterative validation .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity, and how are false positives mitigated?
Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with strict controls:
- Positive controls (e.g., ascorbic acid for antioxidant assays).
- Solvent controls to exclude vehicle effects.
- Dose-response curves (IC₅₀ calculation) and triplicate replicates reduce variability. False positives from assay interference (e.g., compound autofluorescence) are addressed via orthogonal assays (e.g., luminescence vs. colorimetric readouts) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action (e.g., pro-apoptotic vs. anti-inflammatory effects) be reconciled in heterogeneous cell models?
Methodological Answer: Context-dependent effects require:
- Dose- and time-course experiments to identify biphasic responses.
- Pathway-specific inhibitors (e.g., caspase inhibitors for apoptosis, NF-κB inhibitors for inflammation).
- Multi-omics integration (transcriptomics/proteomics) to map crosstalk between pathways. For example, low doses (≤10 µM) may activate Nrf2 (anti-inflammatory), while high doses (≥50 µM) induce caspase-3 cleavage (pro-apoptotic) .
Q. What strategies optimize the total synthesis of this compound, particularly for stereoselective glycosylation?
Methodological Answer: Key steps include:
- Glycosyl donor activation : Trichloroacetimidate donors with BF₃·Et₂O catalysis improve β-selectivity (>90% in model systems).
- Protecting group strategy : Temporary groups (e.g., acetyl for hydroxyls) enable regioselective coupling.
- Late-stage deprotection : Ammonia/methanol removes acetyl groups without aglycone degradation. Challenges in scaling (≤50% yield) highlight the need for iterative HPLC purification .
Q. How do computational models (e.g., molecular docking, MD simulations) predict this compound’s interaction with non-canonical targets like lipid rafts or RNA-binding proteins?
Methodological Answer:
- Docking : Use AutoDock Vina with flexible side chains to account for induced fit (ΔG ≤ -8 kcal/mol suggests strong binding).
- MD simulations (GROMACS): 100-ns trajectories assess stability of protein-ligand complexes (RMSD ≤ 2.0 Å).
- Experimental validation : SPR or ITC quantifies binding affinities (e.g., K_d = 12 µM for PI3K), resolving discrepancies between in silico predictions and empirical data .
Q. What statistical approaches resolve batch-to-batch variability in this compound’s pharmacological data across independent studies?
Methodological Answer:
- Meta-analysis (e.g., random-effects models) aggregates data from ≥5 studies, adjusting for heterogeneity (I² statistic).
- Sensitivity analysis excludes outliers (e.g., studies using unpurified extracts).
- Standardized protocols : Recommend adherence to MISEV guidelines for extracellular vesicle studies or QC thresholds (e.g., ≥95% purity via HPLC) .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
